molecular formula C24H30O3 B13945194 1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene CAS No. 326591-95-1

1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B13945194
CAS No.: 326591-95-1
M. Wt: 366.5 g/mol
InChI Key: WZBOQEPHRUYLNR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene is an organic compound with a complex structure that includes a cyclohexyl group, an ethenylphenoxy group, and multiple ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of cyclohexyl and ethenylphenoxy groups, which confer specific chemical and physical properties

Properties

CAS No.

326591-95-1

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

IUPAC Name

1-cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene

InChI

InChI=1S/C24H30O3/c1-3-20-9-13-24(14-10-20)27-19(2)25-17-18-26-23-15-11-22(12-16-23)21-7-5-4-6-8-21/h3,9-16,19,21H,1,4-8,17-18H2,2H3

InChI Key

WZBOQEPHRUYLNR-UHFFFAOYSA-N

Canonical SMILES

CC(OCCOC1=CC=C(C=C1)C2CCCCC2)OC3=CC=C(C=C3)C=C

Origin of Product

United States

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